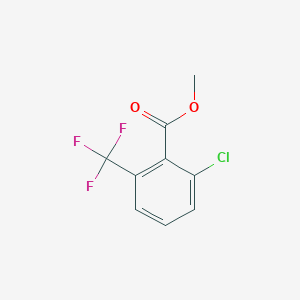

Methyl 2-chloro-6-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-chloro-6-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chlorine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-6-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Nucleophilic substitution: Products such as 2-azido-6-(trifluoromethyl)benzoate or 2-thio-6-(trifluoromethyl)benzoate.

Hydrolysis: 2-chloro-6-(trifluoromethyl)benzoic acid.

Reduction: 2-chloro-6-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Chemistry

Methyl 2-chloro-6-(trifluoromethyl)benzoate serves as an intermediate in the synthesis of various organic compounds. Its unique chemical structure allows for:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis : Under acidic or basic conditions, it can yield the corresponding carboxylic acid.

- Reduction : Can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Biology

In biological research, this compound is utilized to study:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, impacting metabolic pathways.

- Protein-Ligand Interactions : The trifluoromethyl group enhances binding affinity, making it useful in studying molecular interactions.

Industry

In industrial applications, this compound is employed in:

- Production of Specialty Chemicals : Its unique properties contribute to the development of advanced materials.

- Agrochemicals : The compound shows potential as a pesticide due to its insecticidal and herbicidal activities.

The compound exhibits notable biological activities:

- Insecticidal Activity : Demonstrated efficacy against target insect populations by disrupting metabolic functions through enzyme inhibition.

- Herbicidal Properties : Effective in reducing weed populations while maintaining crop yields.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various bacterial strains.

Insecticide Efficacy

A study showed that formulations containing this compound resulted in significant mortality rates among specific insect populations compared to controls. The underlying mechanism was attributed to enzyme inhibition disrupting vital metabolic processes.

Herbicidal Testing

Field trials indicated that this compound effectively controlled weed growth without negatively impacting crop yield, suggesting its viability for sustainable agricultural practices.

Antimicrobial Screening

Laboratory tests revealed that this compound exhibited inhibitory effects against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Methyl 2-chloro-6-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

Methyl 2-chloro-4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position.

Methyl 2-bromo-6-(trifluoromethyl)benzoate: Similar structure but with a bromine atom instead of chlorine.

Methyl 2-chloro-6-(difluoromethyl)benzoate: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Biological Activity

Methyl 2-chloro-6-(trifluoromethyl)benzoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structure, characterized by a trifluoromethyl group and a chlorine atom on the benzene ring, enhances its chemical reactivity and biological interactions. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H6ClF3O2, with a molecular weight of approximately 238.59 g/mol. The compound appears as a pale yellow oil, and its halogenated functionalities contribute to its reactivity and biological properties.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Insecticidal Activity : The compound exhibits potential as an insecticide due to its ability to interact with specific biological systems at the molecular level. The presence of the trifluoromethyl group enhances its lipophilicity, improving cellular uptake and efficacy against pests.

- Herbicidal Properties : Similar to its insecticidal effects, this compound shows promise as a herbicide. Its interaction with plant metabolic pathways can inhibit growth or induce phytotoxicity.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties. The incorporation of chlorine and trifluoromethyl groups can enhance binding affinity to microbial targets, potentially leading to increased antibacterial activity .

Interaction Studies

Research has shown that this compound interacts with various enzymes and proteins:

- Enzyme Inhibition : Interaction studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to lipid metabolism or protein synthesis, altering cellular functions .

- Binding Affinity : The unique substitution pattern of the compound allows it to bind effectively to biological macromolecules, influencing their activity. This binding can lead to significant effects on cellular processes such as proliferation or apoptosis.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-chloro-4-(trifluoromethyl)benzoate | Chlorine at position 2, trifluoromethyl at position 4 | Different positional isomer affecting reactivity |

| Methyl 3-chloro-6-(trifluoromethyl)benzoate | Chlorine at position 3 | May exhibit different biological activities |

| Methyl 2-fluoro-6-(trifluoromethyl)benzoate | Fluorine instead of chlorine | Potentially different electronic properties |

The distinct substitution patterns influence both the chemical reactivity and biological interactions of these compounds compared to this compound.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Insecticide Efficacy : A study demonstrated that formulations containing this compound showed significant mortality rates in target insect populations compared to control groups. The mechanism was attributed to disruption in metabolic functions due to enzyme inhibition.

- Herbicidal Testing : Field trials indicated that this compound effectively reduced weed populations without adversely affecting crop yield, suggesting its potential utility in agricultural practices.

- Antimicrobial Screening : Laboratory tests revealed that this compound exhibited inhibitory effects against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name |

methyl 2-chloro-6-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRJOFHMWLLAGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.